molecular formula C13H20N2 B15060825 1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B15060825
M. Wt: 204.31 g/mol
InChI Key: BSBHJNVLJXUBEZ-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C₁₃H₂₀N₂ This compound features a cyclopropyl group attached to an ethane-1,2-diamine backbone, with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)ethane-1,2-diamine
  • 1-cyclopropyl-N-ethyl-N-phenylethane-1,2-diamine

Uniqueness

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of both a cyclopropyl group and a phenylethyl substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclopropyl-N-(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C13H20N2/c14-10-13(12-6-7-12)15-9-8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10,14H2

InChI Key

BSBHJNVLJXUBEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN)NCCC2=CC=CC=C2

Origin of Product

United States

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